N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine
Description
N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-11-13(5-6-17(15)23-7-9-24-10-8-23)22-18-14-3-1-2-4-16(14)20-12-21-18/h1-6,11-12H,7-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLLEZQCSPZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC3=NC=NC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step involves the reaction of anthranilic acid with formamide to form the quinazoline core.
Introduction of the fluoro and morpholino groups: The quinazoline core is then subjected to nucleophilic substitution reactions to introduce the fluoro and morpholino groups at the desired positions.
Final coupling reaction: The final step involves the coupling of the substituted quinazoline with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques, optimization of reaction conditions, and the use of advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluoro or morpholino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors involved in disease pathways.
Biology: It has been used in biological studies to understand its effects on cellular processes and signaling pathways.
Pharmaceuticals: The compound is being explored for its potential use in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It may also have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)pyrimidin-4-yl)quinazolin-4-amine
Uniqueness
N-(3-fluoro-4-morpholino-phenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and properties. The presence of the fluoro and morpholino groups can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
